TPPU
Übersicht
Beschreibung
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff, allgemein bekannt als TPPU, ist ein potenter Inhibitor der löslichen Epoxidhydrolase. Lösliche Epoxidhydrolase ist ein Enzym, das Epoxyeicosatriensäure in Dihydroxyiecosatriensäure umwandelt. This compound hat ein erhebliches Potenzial in verschiedenen therapeutischen Anwendungen gezeigt, insbesondere in der Behandlung von entzündlichen und neurodegenerativen Erkrankungen .
Wissenschaftliche Forschungsanwendungen
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of soluble epoxide hydrolase in various biochemical pathways . In biology, it has been shown to promote bone growth and regeneration by coupling angiogenesis and osteogenesis .
In medicine, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has demonstrated potential in treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis . It has also been investigated for its antidepressant effects in animal models of depression . In industry, it is used in the development of new therapeutic agents targeting soluble epoxide hydrolase .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like soluble epoxide hydrolase (seh) . sEH is an important enzyme that metabolizes bioactive epoxy fatty acids (EFAs) in the arachidonic acid signaling pathway .
Mode of Action
Compounds that inhibit seh function by preventing it from converting anti-inflammatory epoxy fatty acids to pro-inflammatory diols . This increases in vivo epoxyeicosanoid levels and helps resolve pro-inflammatory pathways in disease states .
Biochemical Pathways
The compound likely affects the arachidonic acid signaling pathway by inhibiting the sEH enzyme . This inhibition prevents the conversion of anti-inflammatory epoxy fatty acids to pro-inflammatory diols, thus potentially reducing inflammation .
Pharmacokinetics
Similar compounds have faced challenges such as rapid metabolism, low solubility, high melting point, and weak pharmacokinetic characteristics .
Result of Action
Inhibition of seh has been shown to increase in vivo epoxyeicosanoid levels and help resolve pro-inflammatory pathways in disease states . This could potentially lead to a reduction in inflammation and related symptoms.
Biochemische Analyse
Biochemical Properties
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various biological effects . By inhibiting sEH, 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea increases the levels of EETs, thereby modulating inflammation, pain, and other physiological processes .
Cellular Effects
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of EETs . This compound can reduce inflammation and pain by inhibiting the degradation of EETs, which have anti-inflammatory properties . Additionally, it has been observed to protect cells from cytotoxicity induced by inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea involves its binding to the active site of soluble epoxide hydrolase, thereby inhibiting its activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), leading to increased levels of EETs . The elevated EET levels exert various biological effects, including anti-inflammatory and vasodilatory actions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity on soluble epoxide hydrolase over extended periods . Long-term studies have shown that it can provide sustained anti-inflammatory and analgesic effects without significant degradation .
Dosage Effects in Animal Models
The effects of 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea vary with different dosages in animal models. At lower doses, it effectively inhibits soluble epoxide hydrolase and increases EET levels, resulting in anti-inflammatory and analgesic effects . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is involved in the metabolic pathways of arachidonic acid, specifically in the cytochrome P450 pathway . By inhibiting soluble epoxide hydrolase, it prevents the conversion of EETs to DHETs, thereby modulating the levels of these signaling molecules . This modulation can influence various physiological processes, including inflammation, pain, and vascular function .
Transport and Distribution
The transport and distribution of 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea within cells and tissues are facilitated by specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in target tissues, where it can exert its inhibitory effects on soluble epoxide hydrolase . The distribution pattern of the compound is crucial for its therapeutic efficacy and safety .
Subcellular Localization
1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .
Vorbereitungsmethoden
Die Synthese von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Reaktion von 1-(4-Trifluormethoxyphenyl)-3-(1-Propionylpiperidin-4-yl)harnstoff mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren für 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff ähneln der Laborsynthese, werden jedoch zur Deckung des kommerziellen Bedarfs hochskaliert. Diese Verfahren beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren .
Analyse Chemischer Reaktionen
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff zur Bildung von Epoxiden führen, während die Reduktion Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Werkzeug verwendet, um die Rolle der löslichen Epoxidhydrolase in verschiedenen biochemischen Stoffwechselwegen zu untersuchen . In der Biologie wurde gezeigt, dass es das Knochenwachstum und die Regeneration fördert, indem Angiogenese und Osteogenese gekoppelt werden .
In der Medizin hat 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff ein Potenzial bei der Behandlung neuroinflammatorischer Erkrankungen wie Alzheimer-Krankheit und Multipler Sklerose gezeigt . Es wurde auch auf seine Antidepressiva-Wirkungen in Tiermodellen der Depression untersucht . In der Industrie wird es bei der Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf lösliche Epoxidhydrolase abzielen .
Wirkmechanismus
Der Wirkmechanismus von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff beinhaltet die Hemmung der löslichen Epoxidhydrolase. Durch die Hemmung dieses Enzyms verhindert die Verbindung die Umwandlung von Epoxyeicosatriensäure in Dihydroxyiecosatriensäure, wodurch Entzündungen reduziert und entzündungshemmende Reaktionen gefördert werden .
Zu den molekularen Zielstrukturen von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff gehören lösliche Epoxidhydrolase und p38-Kinase, die beide eine Schlüsselrolle bei der Regulation von Entzündungen spielen . Die Auswirkungen der Verbindung auf diese Zielstrukturen führen zu einer Reduktion der Neuroinflammation und zum Schutz von Neuronen .
Vergleich Mit ähnlichen Verbindungen
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff ist unter den Inhibitoren der löslichen Epoxidhydrolase einzigartig aufgrund seiner doppelten Hemmung der löslichen Epoxidhydrolase und der p38-Kinase . Diese doppelte Hemmung verstärkt sein therapeutisches Potenzial im Vergleich zu anderen Inhibitoren, die nur auf lösliche Epoxidhydrolase abzielen.
Zu den ähnlichen Verbindungen gehören trans-4-[4-(3-Trifluormethoxyphenyl-ureido)-cyclohexyloxy]-benzoesäure (t-TUCB) und 1,3-Bis(4-methoxybenzyl)harnstoff (MMU) . Obwohl diese Verbindungen auch die lösliche Epoxidhydrolase hemmen, zeigen sie nicht die gleiche doppelte Hemmung der p38-Kinase, was 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff zu einem vielseitigeren therapeutischen Wirkstoff macht .
Eigenschaften
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, this compound prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].
A: In chronic EAE, this compound's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.
A: Interestingly, research indicates that this compound can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of this compound, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].
A: this compound displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that this compound can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.
A: Yes, a simultaneous TMDD interaction model has been developed for this compound and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].
A: Yes, this compound has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that this compound increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].
A: Beyond EAE, this compound has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that this compound treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].
A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of this compound, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.
A: While the provided research doesn't explicitly delve into this compound's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about this compound's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of this compound and develop appropriate waste management strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.